Regiochemical Identity: 2-Acetyl vs. 6-Acetyl
The target compound (CAS 1474026-88-4) bears the acetyl group exclusively at the 2-position nitrogen of the azetidine ring (SMILES: CC(=O)N1CC2(CCNC2)C1), while the regioisomeric 6-acetyl analog (CAS 1422067-02-4) places the acetyl on the pyrrolidine ring nitrogen (SMILES: CC(=O)N1CCC2(CNC2)C1). Both compounds share identical molecular formula (C₈H₁₄N₂O), molecular weight (154.21), LogP (−1.15), and Fsp³ (0.875), making them chemically indistinguishable by bulk physicochemical properties alone . However, the 2-acetyl regioisomer preserves the pyrrolidine NH as the free secondary amine available for subsequent diversification, whereas the 6-acetyl regioisomer leaves the azetidine NH free—a critical distinction for medicinal chemistry programs targeting sigma-1 receptor antagonists, where the pharmacophore model requires a basic amine center at a defined spatial orientation relative to hydrophobic substituents [1].
| Evidence Dimension | Acetyl group regiochemistry (azetidine N2 vs. pyrrolidine N6) |
|---|---|
| Target Compound Data | Acetyl at 2-position (azetidine ring); free NH at 6-position (pyrrolidine); SMILES: CC(=O)N1CC2(CCNC2)C1; CAS 1474026-88-4 |
| Comparator Or Baseline | Acetyl at 6-position (pyrrolidine ring); free NH at 2-position (azetidine); SMILES: CC(=O)N1CCC2(CNC2)C1; CAS 1422067-02-4 |
| Quantified Difference | Identical MW (154.21), LogP (−1.15), Fsp³ (0.875), HBA (2), HBD (1); differentiated only by acetyl position and InChI Key (GTLSMKNLBDCAOQ-UHFFFAOYSA-N vs. WVMPOWXAPBHMBU-UHFFFAOYSA-N) |
| Conditions | Structural identity confirmed by IUPAC name, canonical SMILES, InChI, and MDL number (MFCD28129053 vs. MFCD28362602) per Fluorochem product datasheets |
Why This Matters
Procurement of the correct regioisomer is essential because downstream sigma-1 receptor antagonist SAR (Fu et al. 2023) demonstrates that substituents introduced at the 2-position nitrogen directly modulate binding affinity, and accidental substitution with the 6-acetyl regioisomer would direct elaboration to the wrong ring system, yielding compounds with unpredictable target engagement.
- [1] Fu K. et al. 2,6-Diazaspiro[3.4]octan-7-one Derivatives as Potent Sigma-1 Receptor Antagonists That Enhanced the Antinociceptive Effect of Morphine and Rescued Morphine Tolerance. Eur. J. Med. Chem. 2023, 249, 115178. View Source
